molecular formula C15H13Cl2NO7 B12320773 CHLOROXINE_met003

CHLOROXINE_met003

Cat. No.: B12320773
M. Wt: 390.2 g/mol
InChI Key: ZVVOIJDMHFKDIM-UHFFFAOYSA-N
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Description

CHLOROXINEmet003 is a chlorinated organic compound, structurally characterized by a quinoline backbone substituted with chlorine atoms and additional functional groups that enhance its reactivity and stability. CHLOROXINEmet003 likely represents a metabolite or derivative of chloroxine, modified to alter pharmacokinetic properties such as solubility, bioavailability, or metabolic stability.

Properties

Molecular Formula

C15H13Cl2NO7

Molecular Weight

390.2 g/mol

IUPAC Name

6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)

InChI Key

ZVVOIJDMHFKDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves the glucuronidation of 5,7-Dichloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. The chemical method involves the reaction of 5,7-Dichloro-8-hydroxyquinoline with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of 5,7-Dichloro-8-quinolinol Glucuronide may involve large-scale glucuronidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between CHLOROXINE_met003 and analogous chlorinated compounds:

Compound Structure Functional Groups Key Applications Research Findings
This compound Quinoline backbone + Cl substituents Chlorine, hydroxyl, methyl Antimicrobial (presumed) Limited direct data; hypothesized enhanced metabolic stability compared to chloroxine
Chloroxine 5,7-dichloro-8-hydroxyquinoline Chlorine, hydroxyl Antifungal, antiparasitic Efficacy against Malassezia spp. and Trichomonas vaginalis
Clioquinol 5-chloro-7-iodo-8-hydroxyquinoline Chlorine, iodine, hydroxyl Neuroprotectant, antimicrobial Metal chelation properties linked to Alzheimer’s therapy
Chlorquinaldol 5,7-dichloro-8-hydroxyquinaldine Chlorine, hydroxyl, methyl Topical antiseptic Broad-spectrum activity against Gram-positive bacteria

Key Observations:

Bioactivity: While chloroxine and clioquinol have well-documented antimicrobial and chelation properties, this compound’s activity remains speculative due to insufficient experimental data.

Regulatory and Safety Profiles: Chlorquinaldol’s approval for topical use contrasts with clioquinol’s restricted use due to neurotoxicity risks, highlighting the need for this compound-specific toxicity studies .

Biological Activity

Chloroxine (also known as 5-chloro-8-hydroxyquinoline) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chloroxine is characterized by its quinoline structure, which contributes to its biological properties. The compound exhibits antibacterial, antifungal, and antiviral activities, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

Chloroxine has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that it effectively inhibits the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Case Study : A study evaluated the antimicrobial efficacy of Chloroxine against common pathogens. The results showed that Chloroxine exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus, indicating substantial antibacterial activity .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli25 µg/mL
Candida albicans50 µg/mL

2. Antioxidant Activity

Chloroxine's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases.

  • Research Findings : In vitro assays demonstrated that Chloroxine significantly reduced the formation of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress, suggesting its potential in neuroprotective applications .

3. Enzyme Inhibition

Chloroxine has been studied for its ability to inhibit specific enzymes linked to various diseases.

  • Acetylcholinesterase Inhibition : A study found that Chloroxine inhibited acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease. The IC50 value was reported at 30 µM, indicating moderate inhibition .

The biological activities of Chloroxine are attributed to its ability to interact with cellular components:

  • DNA Binding : Chloroxine can intercalate into DNA, disrupting replication and transcription processes in bacteria and fungi.
  • Enzyme Interaction : By binding to active sites on enzymes, Chloroxine can inhibit their function, thereby exerting its antimicrobial effects.

Safety and Toxicity

Toxicological studies indicate that Chloroxine has a relatively low toxicity profile when used at therapeutic doses. However, prolonged exposure or high concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity.

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